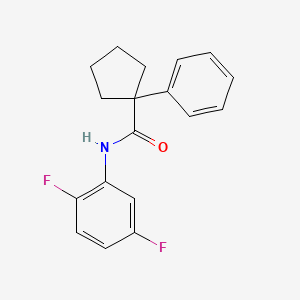

N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

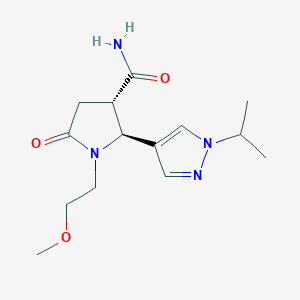

“N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It likely contains a carboxamide group (CONH2) attached to a cyclopentane ring, which is further connected to a phenyl group and a 2,5-difluorophenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves various organic reactions, including condensation reactions . For instance, compounds with structures similar to “N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide” could be synthesized via Claisen-Schmidt condensation under basic conditions .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using spectroscopic techniques such as nuclear magnetic resonance (NMR), including 1H NMR, 13C NMR, and 19F NMR .Chemical Reactions Analysis

Compounds with isocyanate groups (RNCO) are known to react with water across either the N=C or C=O bonds, producing carbamate and imidic acid, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure are important for understanding the exposure potential of a substance .Applications De Recherche Scientifique

SAR Studies in NF-kappaB and AP-1 Gene Expression Inhibitors

Research has explored structure-activity relationship studies of compounds similar to N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, specifically focusing on inhibitors of NF-kappaB and AP-1 transcription factors. Modifications to the pyrimidine ring of these compounds have shown varied impacts on their biological activity, with certain substitutions maintaining or enhancing their inhibitory effects. This research is significant in understanding the molecular determinants of activity for these compounds, potentially leading to the development of more effective therapeutic agents (Palanki et al., 2000).

Antipathogenic Properties of Thiourea Derivatives

A study on acylthioureas, which are structurally related to N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, revealed their interaction with bacterial cells and significant antipathogenic activity. This research highlights the potential of these derivatives in developing new antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Analysis of C–H⋯F Interactions

A comprehensive study on N-(difluorophenyl)benzamides, closely related to N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, examined the influence of the 2,5-difluorobenzene group on molecular aggregation. This research is crucial for understanding the role of fluorine in aggregation and complex C–F/C–H disorder, providing insights into the molecular behavior and potential applications of such compounds (Mocilac et al., 2016).

Hydrogen Bonding Patterns in Cycloalkanecarboxamides

Investigations into the hydrogen bonding patterns of 1-arylcycloalkanecarboxamides, which are structurally similar to N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, have provided insights into their crystal structures and bonding behaviors. These findings are significant for the understanding of molecular interactions and the development of new materials or pharmaceuticals (Lemmerer & Michael, 2008).

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety measures. For example, an SDS for a similar compound, 3,5-Difluorophenyl, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation .

Propriétés

IUPAC Name |

N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-14-8-9-15(20)16(12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWMYQKNDSUXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2846525.png)

![2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile](/img/structure/B2846526.png)

![ethyl 2-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2846527.png)

![2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2846529.png)

![(4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2846531.png)

![3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2846537.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(2-isopropyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2846541.png)